2'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone
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Overview
Description
2’-Thiomethyl-3-(2-thiomethylphenyl)propiophenone is an organic compound characterized by the presence of thiomethyl groups attached to a propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Thiomethyl-3-(2-thiomethylphenyl)propiophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-thiomethylbenzaldehyde and propiophenone.
Condensation Reaction: The key step involves a condensation reaction between 2-thiomethylbenzaldehyde and propiophenone in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of 2’-Thiomethyl-3-(2-thiomethylphenyl)propiophenone may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and pH.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2’-Thiomethyl-3-(2-thiomethylphenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: The thiomethyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2’-Thiomethyl-3-(2-thiomethylphenyl)propiophenone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’-Thiomethyl-3-(2-thiomethylphenyl)propiophenone involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
- 3-(3,5-Dimethylphenyl)-4’-thiomethylpropiophenone
- 3-(4-Methylphenyl)-4’-thiomethylpropiophenone
- 3-(2,4-Dimethylphenyl)-4’-thiomethylpropiophenone
Comparison: 2’-Thiomethyl-3-(2-thiomethylphenyl)propiophenone is unique due to the specific positioning of the thiomethyl groups, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit distinct chemical and biological properties, making it a valuable compound for further research and application.
This detailed overview provides a comprehensive understanding of 2’-Thiomethyl-3-(2-thiomethylphenyl)propiophenone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1,3-bis(2-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18OS2/c1-19-16-9-5-3-7-13(16)11-12-15(18)14-8-4-6-10-17(14)20-2/h3-10H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHFJUJINAHTJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=CC=CC=C2SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644317 |
Source
|
Record name | 1,3-Bis[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-48-8 |
Source
|
Record name | 1-Propanone, 1,3-bis[2-(methylthio)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898754-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Bis[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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